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Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyrimidine

Cat. No.: B100554

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of 5-Fluoro-2-methoxypyrimidine, a key intermediate in medicinal chemistry. This document
details the expected spectroscopic data, provides comprehensive experimental protocols for its
characterization, and presents visual workflows to aid in understanding the analytical
processes involved.

Core Spectroscopic Data

The structural elucidation and confirmation of 5-Fluoro-2-methoxypyrimidine (CsHsFN20O,
Molar Mass: 128.11 g/mol ) relies on a suite of spectroscopic techniques. The following tables
summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-
Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of 5-Fluoro-2-
methoxypyrimidine by providing information about the chemical environment of its hydrogen,
carbon, and fluorine atoms.
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Chemical Shift . Coupling
1H NMR Atom Multiplicity
(ppm) Constant (J Hz)
H4/H6 ~8.4 d ~2.9
OCHs ~4.0 S -
13C NMR Atom Chemical Shift (ppm)
Cc2 ~163
C4/C6 ~150 (d, *fJCF = 240)
C5 ~145 (d, 2JCF = 20)
OCHs ~55
1F NMR Atom Chemical Shift (ppm)  Multiplicity
F5 ~-165 t

Note: Predicted chemical shifts and coupling constants are based on the analysis of similar
pyrimidine structures and established spectroscopic principles. Actual experimental values may
vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in 5-Fluoro-2-methoxypyrimidine by
measuring the absorption of infrared radiation at specific vibrational frequencies.
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Vibrational Mode Frequency (cm~1) Intensity

C-H stretch (aromatic) 3100-3000 Medium

C-H stretch (methyl) 2950-2850 Medium

C=N stretch 1650-1550 Strong

C=C stretch (aromatic) 1600-1450 Medium-Strong
C-F stretch 1250-1000 Strong

C-O stretch 1300-1200 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 5-Fluoro-2-methoxypyrimidine, confirming its elemental composition and structural

features. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this

compound.[1]

m/z Proposed Fragment
128 [M]* (Molecular lon)
99 [M - CHOJ*

97 [M - OCH3]*

70 [M - OCHs - HCN]J*

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

which are characteristic of its conjugated system.

Solvent Amax (nm) Molar Absorptivity (€)
Ethanol ~260 Not available
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Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These
protocols are intended as a starting point and may require optimization based on the specific
instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of 5-Fluoro-2-methoxypyrimidine in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

o Ensure the sample is fully dissolved and the solution is homogeneous.

IH NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

e Pulse Sequence: Standard single-pulse sequence.

e Number of Scans: 16-32 scans.

o Relaxation Delay: 1-2 seconds.

e Spectral Width: 0-10 ppm.

o Reference: Tetramethylsilane (TMS) at O ppm.

13C NMR Acquisition:

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans, depending on sample concentration.

Relaxation Delay: 2-5 seconds.
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e Spectral Width: 0-200 ppm.
o Reference: Deuterated solvent signal (e.g., CDCls at 77.16 ppm).
19F NMR Acquisition:

e Spectrometer: Operating at a 1°F frequency corresponding to the tH field strength (e.g., 376
MHz for a 400 MHz 1H spectrometer).

e Pulse Sequence: Standard single-pulse sequence.
e Number of Scans: 64-128 scans.

o Relaxation Delay: 1-2 seconds.

e Spectral Width: -100 to -200 ppm.

o Reference: External standard of CFCls at O ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small amount of the solid 5-Fluoro-2-methoxypyrimidine sample directly onto the
ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm™1,

Resolution: 4 cmm—1.

Number of Scans: 16-32 scans.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b100554?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

e Dissolve a small amount of 5-Fluoro-2-methoxypyrimidine in a volatile solvent such as
dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Instrumentation and Conditions:

e Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x
0.25 pm).

e Injection Volume: 1 pL.
e Injector Temperature: 250°C.
e Oven Temperature Program:
o Initial temperature: 50°C, hold for 2 minutes.
o Ramp: 10°C/min to 250°C.
o Hold at 250°C for 5 minutes.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e Mass Spectrometer:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Range: m/z 40-400.
o lon Source Temperature: 230°C.

o Transfer Line Temperature: 280°C.
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UV-Vis Spectroscopy

Sample Preparation:

e Prepare a stock solution of 5-Fluoro-2-methoxypyrimidine in a UV-transparent solvent
(e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

e Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution for analysis.

Data Acquisition:

Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

Wavelength Range: 200-400 nm.

Cuvette: 1 cm path length quartz cuvette.

Blank: Use the pure solvent as a reference blank.

Scan Speed: Medium.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis and a
logical relationship for the structural elucidation of 5-Fluoro-2-methoxypyrimidine.
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Spectroscopic Analysis
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General workflow for the spectroscopic analysis of 5-Fluoro-2-methoxypyrimidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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